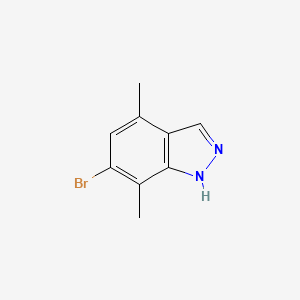

6-bromo-4,7-dimethyl-1H-indazole

CAS No.:

Cat. No.: VC20134355

Molecular Formula: C9H9BrN2

Molecular Weight: 225.08 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C9H9BrN2 |

|---|---|

| Molecular Weight | 225.08 g/mol |

| IUPAC Name | 6-bromo-4,7-dimethyl-1H-indazole |

| Standard InChI | InChI=1S/C9H9BrN2/c1-5-3-8(10)6(2)9-7(5)4-11-12-9/h3-4H,1-2H3,(H,11,12) |

| Standard InChI Key | AFLKAEWJAITNEV-UHFFFAOYSA-N |

| Canonical SMILES | CC1=CC(=C(C2=C1C=NN2)C)Br |

Introduction

Chemical Identity and Structural Characteristics

Molecular Formula and Physicochemical Properties

6-Bromo-4,7-dimethyl-1H-indazole has the molecular formula C₉H₉BrN₂, with a molecular weight of 225.09 g/mol. Its structure consists of an indazole core (a fused benzene and pyrazole ring) substituted with a bromine atom at position 6 and methyl groups at positions 4 and 7. The bromine atom enhances electrophilic reactivity, while the methyl groups contribute to steric effects and lipophilicity, influencing solubility and metabolic stability .

Table 1: Comparative Physicochemical Properties of Brominated Indazole Derivatives

Synthetic Strategies and Optimization

Retrosynthetic Analysis

The synthesis of 6-bromo-4,7-dimethyl-1H-indazole likely proceeds via functionalization of a pre-formed indazole core or cyclization of substituted benzene precursors. Key intermediates include:

-

6-Bromo-1H-indazole: Readily available commercially (e.g., AChemBlock Catalog ID: P51121) .

-

4,7-Dimethylindazole: Synthesized via directed ortho-metalation or Friedel-Crafts alkylation.

Stepwise Synthesis Protocol

A plausible route involves iodination followed by Suzuki-Miyaura coupling, adapted from methods used for 6-bromo-3-iodo-1H-indazole :

Step 1: Iodination of 6-Bromo-1H-indazole

6-Bromo-1H-indazole undergoes iodination at position 4 using iodine in the presence of K₂CO₃ (yield: 71%) .

Step 2: Methylation at Position 7

The intermediate is methylated via nucleophilic substitution or transition-metal-catalyzed coupling. For example, methyl iodide and NaH in THF at 0°C (yield: 48% for analogous methylations) .

Step 3: Purification

Column chromatography (ethyl acetate/cyclohexane gradient) isolates the final product .

Table 2: Reaction Conditions for Key Steps

| Step | Reagents/Conditions | Temperature | Time | Yield |

|---|---|---|---|---|

| 1 | I₂, K₂CO₃, DMF | RT | 3 h | 71% |

| 2 | CH₃I, NaH, THF | 0°C | 3 h | 48% |

Pharmacological and Biological Applications

Anticancer Activity

Indazole derivatives exhibit potent anticancer effects by modulating apoptosis pathways. For instance, compound 2f (a 6-bromoindazole analog) showed IC₅₀ values of 0.23–1.15 μM against breast cancer (4T1) cells via caspase-3 activation and ROS generation . The methyl groups in 6-bromo-4,7-dimethyl-1H-indazole may enhance membrane permeability, potentially improving efficacy.

Kinase Inhibition

Brominated indazoles are explored as kinase inhibitors. The methyl substituents could stabilize binding interactions in ATP pockets, akin to FDA-approved drugs like entrectinib (a TRK inhibitor) .

Future Directions and Research Gaps

-

Synthetic Optimization: Develop one-pot methodologies to improve yields.

-

Biological Screening: Evaluate antiproliferative activity against NCI-60 cancer cell lines.

-

ADMET Studies: Assess pharmacokinetics and metabolic pathways in vitro.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume